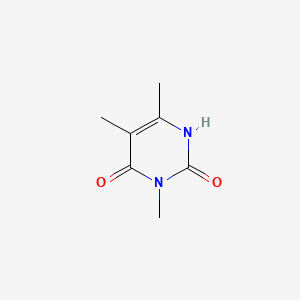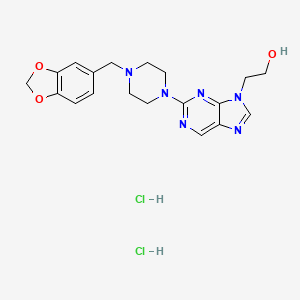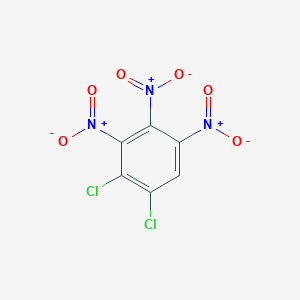
1,2-Dichloro-3,4,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,4,5-trinitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is notable for its high reactivity and is used in various chemical processes and applications.
Métodos De Preparación
The synthesis of 1,2-Dichloro-3,4,5-trinitrobenzene typically involves the nitration of 1,2-dichlorobenzene. This process is carried out by treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups into the benzene ring. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products .
Análisis De Reacciones Químicas
1,2-Dichloro-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro groups.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,4,5-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and is used in studies involving electrophilic aromatic substitution reactions.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound are studied for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3,4,5-trinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro groups are highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted products .
Comparación Con Compuestos Similares
1,2-Dichloro-3,4,5-trinitrobenzene can be compared with other nitrobenzene derivatives such as:
1,3,5-Trinitrobenzene: Similar in having three nitro groups, but lacks chlorine atoms, making it less reactive towards nucleophiles.
1,2-Dichloro-4-nitrobenzene: Contains fewer nitro groups, resulting in different reactivity and applications.
Propiedades
Número CAS |
28260-62-0 |
|---|---|
Fórmula molecular |
C6HCl2N3O6 |
Peso molecular |
281.99 g/mol |
Nombre IUPAC |
1,2-dichloro-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C6HCl2N3O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H |
Clave InChI |
DKQWDCUXFIJOCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

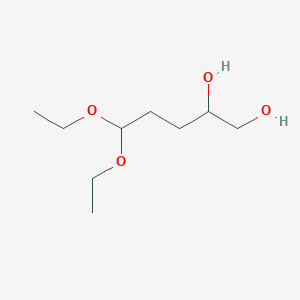


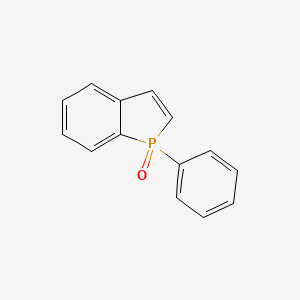
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)





